REACTION_CXSMILES
|
I[C:2]1[S:6][N:5]=[C:4]([CH3:7])[CH:3]=1.C(O[B:12]1[O:16][C:15]([CH3:18])([CH3:17])[C:14]([CH3:20])([CH3:19])[O:13]1)(C)C.[Cl-].[Li+].C([Mg+])(C)C.[Cl-].C(O)(=O)C>C1COCC1.CC(OC)(C)C>[CH3:7][C:4]1[CH:3]=[C:2]([B:12]2[O:16][C:15]([CH3:18])([CH3:17])[C:14]([CH3:20])([CH3:19])[O:13]2)[S:6][N:5]=1 |f:2.3.4.5|
|
Name
|
|
Quantity
|
59.5 g
|
Type
|
reactant
|
Smiles
|
IC1=CC(=NS1)C
|
Name
|
|
Quantity
|
50.2 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)OB1OC(C(O1)(C)C)(C)C
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Li+].C(C)(C)[Mg+].[Cl-]
|
Name
|
|
Quantity
|
218 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
16.19 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
Hexanes
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CC(C)(C)OC
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CC(C)(C)OC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-10 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at −10° C. for 5 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintained the temperature at −15° C. to −25° C
|
Type
|
ADDITION
|
Details
|
after the addition
|
Type
|
CUSTOM
|
Details
|
was consumed
|
Type
|
CUSTOM
|
Details
|
A solid precipitate was formed
|
Type
|
FILTRATION
|
Details
|
which was filtered off
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated via rotary evaporation
|
Type
|
CUSTOM
|
Details
|
to afford an oil residue, which
|
Type
|
CUSTOM
|
Details
|
Additional precipitate was formed
|
Type
|
FILTRATION
|
Details
|
which was filtered off
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was again concentrated to an oil, and MTBE (200 mL)
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
which formed additional solid precipitate that
|
Type
|
FILTRATION
|
Details
|
was filtered off
|
Type
|
CUSTOM
|
Details
|
was formed when MTBE
|
Type
|
ADDITION
|
Details
|
was added to the oil residue
|
Type
|
CUSTOM
|
Details
|
The oil was dried in a rotary evaporator under high vacuum overnight with a bath temperature of 20° C., which
|
Duration
|
8 (± 8) h
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1=NSC(=C1)B1OC(C(O1)(C)C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 49.55 g | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 83.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |